molecular formula C10H15NO2S B592148 2-(Boc-amino)-4-methylthiophene CAS No. 887475-43-6

2-(Boc-amino)-4-methylthiophene

Cat. No.: B592148
CAS No.: 887475-43-6
M. Wt: 213.295
InChI Key: VEOHXHWQOPBOLH-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-methylthiophene is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a methyl group at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Scientific Research Applications

2-(Boc-amino)-4-methylthiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways involving thiophene derivatives.

    Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active thiophene compounds.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

Target of Action

It is known that the compound is a bifunctional cross-linker . Cross-linkers are molecules that can form bonds with two or more other molecules, often playing a crucial role in the formation of complex structures such as polymers.

Mode of Action

The compound 2-(Boc-amino)-4-methylthiophene can be used in the synthesis of bifunctional azobenzene glycoconjugates . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to interact with its targets without premature degradation or reaction.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific context in which it is used. As a bifunctional cross-linker, it may facilitate the formation of complex structures or the modification of existing ones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species or by changes in temperature or pH. The boc group in the compound is known to be stable under a wide range of conditions , suggesting that the compound may retain its functionality in diverse environments.

Future Directions

Boc-protected amines continue to play an important role in peptide synthesis and other areas of organic chemistry . Their ease of use and versatility make them a popular choice for protecting groups, and they will likely continue to be widely used in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-methylthiophene typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may use continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-methylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)ethanol
  • 2-(Boc-amino)propane
  • 2-(Boc-amino)benzene

Uniqueness

2-(Boc-amino)-4-methylthiophene is unique due to the presence of both a Boc-protected amino group and a methyl-substituted thiophene ring. This combination imparts specific chemical properties that are useful in various applications, particularly in the synthesis of complex organic molecules and materials science .

Properties

IUPAC Name

tert-butyl N-(4-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOHXHWQOPBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methyl thiophene-2-carboxylic acid (1.42 g, 10.0 mmol), triethylamine (1.50 mL, 10.8 mmol) and diphenyl phosphoryl azide (2.15 mL, 10.0 mmol) in tBuOH (20 mL) was stirred at reflux for 5 h. tBuOH was removed in vacuo. Et2O and water were added. The organic phase was washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo. The residue was purified by a silica gel column, which was eluted with 0-10% EtOAc in hexane to give tert-butyl 4-methylthiophen-2-ylcarbamate as a solid (0.880 g).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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